BAY-2402234 - 2225819-06-5

BAY-2402234

Catalog Number: EVT-260974
CAS Number: 2225819-06-5
Molecular Formula: C21H18ClF5N4O4
Molecular Weight: 520.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) currently under investigation for its potential in treating various cancers [, , ]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate [, ]. This pathway is crucial for DNA and RNA synthesis, making it an attractive target for cancer therapy [, , ].

Future Directions
  • Combination Therapies: Exploring synergistic combinations of BAY-2402234 with other therapeutic agents, such as ATR inhibitors [] or nucleoside analogues [], holds promise for enhancing efficacy and potentially overcoming resistance.
  • Exploring Novel Applications: Given its antiviral activity against CSFV [], investigating the potential of BAY-2402234 against other viral infections could be a promising research avenue.

Brequinar

  • Relevance: Brequinar and BAY-2402234 are both DHODH inhibitors. [, ] While Brequinar has shown efficacy in clinical trials, its toxicity profile has limited its use. BAY-2402234 represents a novel DHODH inhibitor with potentially improved safety and efficacy profiles. [, ]

DHODH-IN-16

  • Compound Description: DHODH-IN-16 is a specific DHODH inhibitor that has demonstrated antiviral activity against classical swine fever virus (CSFV) by depleting the pyrimidine nucleotide pool. []
  • Relevance: Similar to BAY-2402234, DHODH-IN-16 targets DHODH, highlighting the enzyme's crucial role in viral replication and its potential as a therapeutic target. [] Both compounds exert their effects by inhibiting DHODH, leading to a decrease in pyrimidine nucleotides and subsequent antiviral activity.

Erythrinin C

  • Compound Description: Erythrinin C is a flavonoid found in the root of Pueraria peduncularis. It has shown potential as a DHODH antagonist in computational docking studies. []
  • Relevance: While BAY-2402234 acts as a DHODH inhibitor, Erythrinin C has emerged as a potential DHODH antagonist. [] Further research is needed to confirm its activity and potential as a therapeutic agent for AML. []

Uridine

  • Compound Description: Uridine is a nucleoside that can be salvaged from degraded RNA or obtained through de novo pyrimidine synthesis. It plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling. [, , ]
  • Relevance: Uridine supplementation can rescue cells from the anti-proliferative effects of BAY-2402234 by bypassing DHODH activity through the pyrimidine salvage pathway. [, , ] This confirms the on-target specificity of BAY-2402234 as a DHODH inhibitor. [, , ]
Source and Classification

BAY-2402234 was developed by Bayer AG, a global pharmaceutical company based in Berlin, Germany. It falls under the classification of small molecule inhibitors and is specifically categorized as a DHODH inhibitor. This classification is crucial as it highlights its mechanism of action within the metabolic pathways involved in pyrimidine synthesis, which are essential for nucleic acid metabolism and cellular proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY-2402234 involves several chemical reactions that yield a compound with high potency and selectivity for DHODH. The compound's synthesis typically starts from readily available precursors that undergo various transformations, including cyclization and functional group modifications.

Key steps in the synthesis may include:

  • Formation of the triazolone core: This is achieved through cyclization reactions that introduce nitrogen-containing heterocycles.
  • Functionalization: Subsequent reactions introduce specific functional groups that enhance binding affinity to DHODH.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of BAY-2402234 can be described by its chemical formula and specific molecular characteristics. The compound has a molecular weight of approximately 520.84 g/mol.

The structural analysis reveals:

  • Core Structure: It contains a triazolone group which is critical for its interaction with DHODH.
  • Binding Interactions: The binding occurs at the ubiquinone binding site of DHODH, where it forms hydrogen bonds with key residues such as Tyr356 and Gln47, as well as hydrophobic interactions with several non-polar residues .

Crystal Structure

X-ray crystallography studies have elucidated the binding mode of BAY-2402234 with DHODH, revealing strong electron density corresponding to the inhibitor within the active site. This structural data is essential for understanding how modifications to the compound might enhance its efficacy or selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

BAY-2402234 primarily functions by inhibiting the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the mitochondrial compartment. This inhibition disrupts pyrimidine nucleotide synthesis, leading to reduced proliferation of rapidly dividing cells such as cancer cells.

The technical details include:

  • IC50 Value: BAY-2402234 exhibits an IC50 value of 1.2 nM against human full-length DHODH, indicating its high potency .
  • Mechanism: The inhibition leads to downstream effects on cell cycle progression and differentiation pathways critical for AML treatment.
Mechanism of Action

Process and Data

BAY-2402234 exerts its effects primarily through inhibition of DHODH, thereby blocking the de novo pyrimidine synthesis pathway. This action leads to:

  • Reduced Pyrimidine Availability: Cells become deprived of essential nucleotides required for DNA and RNA synthesis.
  • Induction of Differentiation: Inhibition results in transcriptional changes that promote differentiation markers such as CD11b and CD14 in myeloid cells .

Data from preclinical studies indicate that BAY-2402234 not only inhibits cell proliferation but also induces differentiation across multiple AML xenograft models, supporting its potential therapeutic application .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY-2402234 possesses several notable physical and chemical properties:

  • LogD Value: 2.7, indicating moderate lipophilicity which aids oral bioavailability.
  • Plasma Protein Binding: Approximately 9.9%, suggesting a low degree of plasma protein binding which may enhance its therapeutic window.
  • Half-Life: Approximately 4.1 hours, allowing for effective dosing schedules in clinical settings .

These properties are critical for understanding its pharmacokinetics and potential interactions within biological systems.

Applications

Scientific Uses

BAY-2402234 has significant implications in cancer research, particularly for:

  • Acute Myeloid Leukemia Treatment: Its ability to induce differentiation makes it a candidate for clinical trials aimed at treating this aggressive malignancy.
  • Research Tool: As a selective DHODH inhibitor, it serves as a valuable tool for studying pyrimidine metabolism in various cellular contexts, including cancer biology .

Properties

CAS Number

2225819-06-5

Product Name

BAY-2402234

IUPAC Name

N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide

Molecular Formula

C21H18ClF5N4O4

Molecular Weight

520.8 g/mol

InChI

InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1

InChI Key

KNVJMHHAXCPZHF-JTQLQIEISA-N

SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO

Solubility

Soluble in DMSO

Synonyms

BAY-2402234; BAY 2402234; BAY2402234;

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.